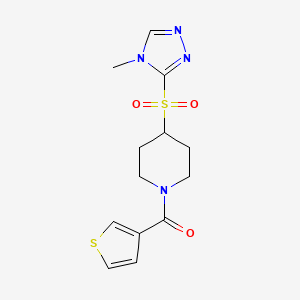

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

Description

This compound features a piperidine scaffold substituted with a sulfonated 4-methyl-1,2,4-triazole moiety and a thiophene-3-carbonyl group. The thiophene heterocycle introduces π-π stacking capabilities, while the piperidine ring may improve solubility and conformational flexibility .

Properties

IUPAC Name |

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)11-2-5-17(6-3-11)12(18)10-4-7-21-8-10/h4,7-9,11H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTVHKSEAZBUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to exhibit antimicrobial activities. The primary target of such compounds is often the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets through the formation of hydrogen bonds and other non-covalent interactions. This interaction can lead to changes in the target’s function, often inhibiting its activity.

Biochemical Pathways

Given the potential antimicrobial activity of similar 1,2,4-triazole derivatives, it’s likely that the compound interferes with essential biochemical pathways in microbes, such as the ergosterol biosynthesis pathway.

Pharmacokinetics

The solubility and stability of the compound can significantly impact its bioavailability.

Result of Action

Similar 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines. This suggests that the compound may induce apoptosis or inhibit proliferation in these cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous triazole derivatives from the evidence:

Key Structural and Functional Insights :

- Electron Effects : The target compound’s sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in or the neutral thioether in . This difference may alter reactivity in electrophilic substitution or hydrogen bonding .

- Heterocyclic Diversity: Thiophene (target) vs. furyl () vs.

- Synthetic Flexibility : The target’s piperidine linker offers conformational adaptability, whereas rigid phenyl spacers in may restrict binding pocket accommodation .

Pharmacological Implications :

- Bioavailability : The piperidine-thiophene combination in the target compound may balance solubility (piperidine) and metabolic resistance (thiophene) better than phenyl-heavy analogs .

- Target Selectivity : Sulfonyl groups (target, ) are associated with protease inhibition, while sulfanylidenes () may interact with metal-dependent enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.